

Diaminoguanidine Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: **Diaminoguanidine**

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For Researchers, Scientists, and Drug Development Professionals

The **diaminoguanidine** scaffold is a privileged structure in medicinal chemistry, conferring unique physicochemical properties that have been exploited in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **diaminoguanidine** and its related analogs, with a focus on their antibacterial, antiviral, and anticancer activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of novel and potent **diaminoguanidine**-based therapeutics.

Antibacterial Activity: Targeting Bacterial Translation

A significant body of research has focused on **diaminoguanidine** and its analogs, such as diaminopiperidines, as potent antibacterial agents. These compounds often act as aminoglycoside mimetics, targeting the bacterial ribosome and inhibiting protein synthesis.[\[1\]](#)

Quantitative SAR Data: Aminoguanidine and Diaminopiperidine Derivatives

The following table summarizes the *in vitro* antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of aminoguanidine and 3,5-diamino-piperidine derivatives against Gram-negative (*Escherichia coli*) and Gram-positive (*Staphylococcus aureus*) bacteria.

Compound ID	Core Structure	R1	R2	MIC (µg/mL) vs. E. coli	MIC (µg/mL) vs. S. aureus	Reference
1	Aminoguanidine	4-chlorophenyl	H	16	8	[2]
2	Aminoguanidine	2,4-dichlorophenyl	H	8	4	[2]
3	Aminoguanidine	4-methoxyphenyl	H	32	16	[2]
4	Aminoguanidine	4-nitrophenyl	H	>64	32	[2]
5f	Aminoguanidine-Triazole	4-fluorophenyl	-	2	4	[2]
11	3,5-Diaminopiperidine-Triazine	3,5-diaminopiperidinyl	4-methoxyphenyl	16	4	[1]
12	3,5-Diaminopiperidine-Triazine	3,5-diaminopiperidinyl	4-chlorophenyl	8	2	[1]
13	Acyclic Diamine-Triazine	Acyclic diamine	4-methoxyphenyl	32	8	[1]
22	3,5-Diaminopiperidine-Triazine	3,5-diaminopiperidinyl	3-quinolinyl	4	1	[3]

eridine-
Triazine

Key SAR Insights for Antibacterial Activity:

- Aromatic Substituents: Electron-withdrawing groups (e.g., halogens) on the phenyl ring of aminoguanidine derivatives generally enhance antibacterial activity (compare compounds 1 and 2).[2] Electron-donating groups (e.g., methoxy) tend to decrease activity (compound 3). [2]
- Core Structure: The cyclic 3,5-diaminopiperidine core appears to be a more potent scaffold than the acyclic diamine analog (compare compounds 11 and 13).[1]
- Symmetry and Heterocycles: Symmetrical arrangements of two 3,5-diaminopiperidine (DAP) moieties on a triazine core result in potent translation inhibitors.[1] The introduction of nitrogen-containing heterocycles, such as quinoline, as tailpieces can significantly improve potency (compound 22).[3]
- Hybrid Molecules: Incorporating a 1,2,4-triazole moiety can lead to potent antibacterial agents with broad-spectrum activity (compound 5f).[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

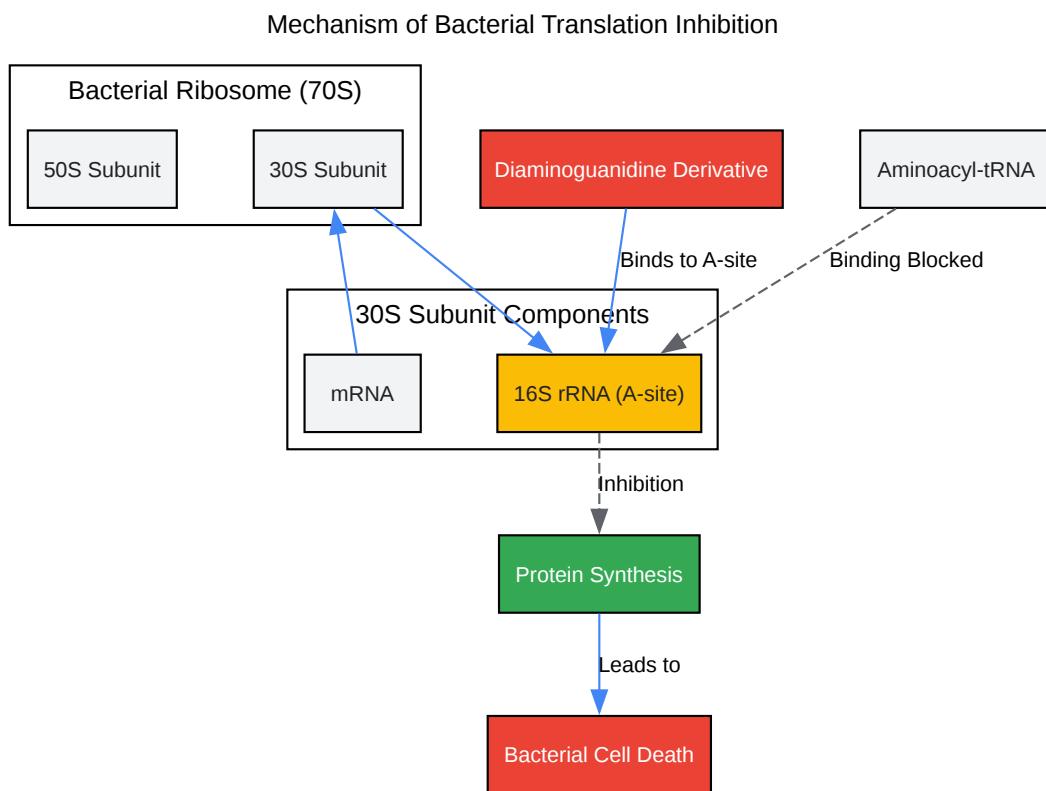
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Bacterial Strains: *Escherichia coli* (ATCC 25922) and *Staphylococcus aureus* (ATCC 25923) were used.
- Inoculum Preparation: Bacterial colonies were suspended in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). This suspension was then diluted to a final inoculum concentration of 5×10^5 CFU/mL in the test wells.

- Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions were prepared in MHB in 96-well microtiter plates.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial Translation

Diaminoguanidine and diaminopiperidine derivatives often function by binding to the A-site of the bacterial 16S rRNA, which is a crucial component of the 30S ribosomal subunit. This binding interferes with the decoding of mRNA and inhibits protein synthesis, ultimately leading to bacterial cell death.



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Caption: Inhibition of bacterial protein synthesis by **diaminoguanidine** derivatives.

Antiviral and Anticancer Potential: An Emerging Area

While the SAR of **diaminoguanidine** derivatives as antibacterial agents is relatively well-explored, their potential in antiviral and anticancer applications is an area of growing interest. The guanidinium group is known to participate in hydrogen bonding and electrostatic interactions with biological targets such as viral enzymes and nucleic acids.

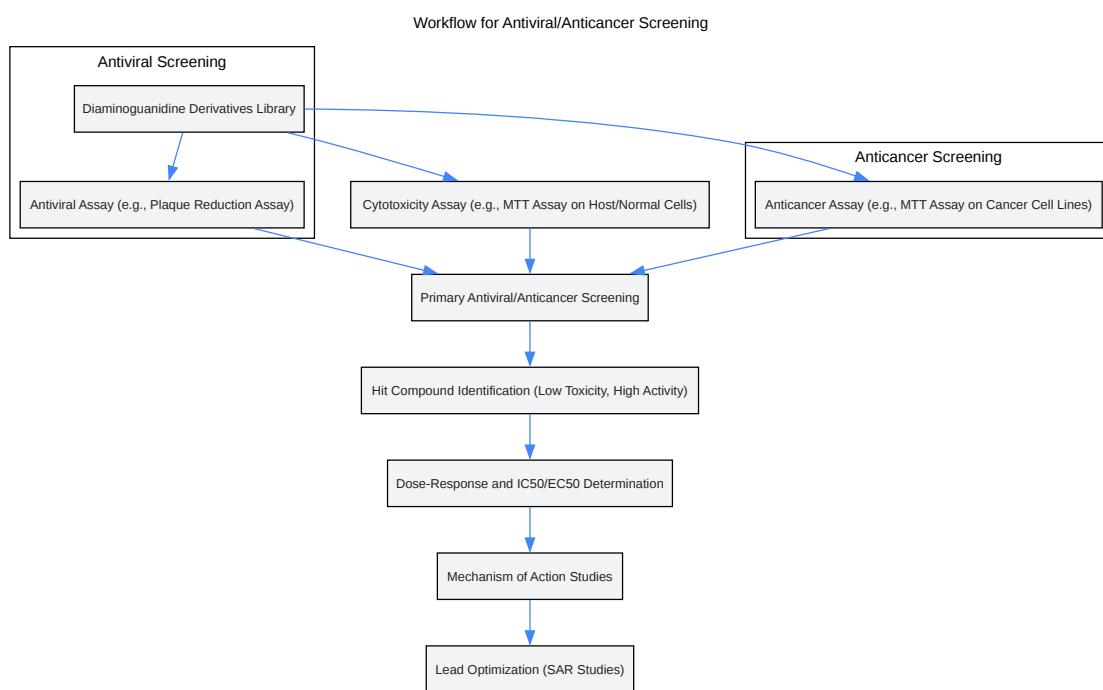
Qualitative SAR Insights from Guanidine Derivatives

The following table provides a qualitative summary of the reported antiviral and anticancer activities of various guanidine-containing scaffolds. Specific quantitative data for **diaminoguanidine** derivatives in these areas is limited in the current literature.

Scaffold	Reported Activity	Potential Mechanism of Action	Reference
Substituted Guanidines	Anti-HIV	Inhibition of viral enzymes (e.g., reverse transcriptase, protease)	[4]
Guanidinofurans	Anticancer	Induction of apoptosis, cell cycle arrest	[4]
Bis-guanidines	Antiviral (Herpes Simplex Virus)	Interference with viral attachment and entry	[4]
Phenylguanidines	Anticancer (various cell lines)	Disruption of mitochondrial function	[4]

Experimental Workflow for Antiviral and Anticancer Screening

A general workflow for the initial screening of compounds for antiviral and anticancer activity is depicted below.

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Caption: A generalized workflow for screening **diaminoguanidine** derivatives for antiviral and anticancer activity.

Representative Experimental Protocols

MTT Assay for Cytotoxicity and Anticancer Activity:

- Cell Culture: Human cancer cell lines (e.g., HeLa, A549) or normal cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Plaque Reduction Assay for Antiviral Activity:

- Cell Monolayer: A confluent monolayer of host cells (e.g., Vero cells) is prepared in 6-well plates.
- Viral Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours.
- Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
- Incubation: The plates are incubated for several days to allow for plaque formation.
- Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC₅₀ value (the concentration that reduces the number of plaques by 50%) is determined.

Future Directions

The established antibacterial SAR of **diaminoguanidine** and its analogs provides a strong foundation for the development of novel anti-infective agents. Future research should focus on expanding the SAR studies to a broader range of bacterial pathogens, including multidrug-resistant strains. Furthermore, a more systematic exploration of the antiviral and anticancer potential of **diaminoguanidine** derivatives is warranted. The generation of comprehensive quantitative SAR data in these areas will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold. The exploration of **diaminoguanidine** derivatives as inhibitors of other enzyme classes, such as kinases and proteases, also represents a promising avenue for future drug discovery efforts.[5][6]

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